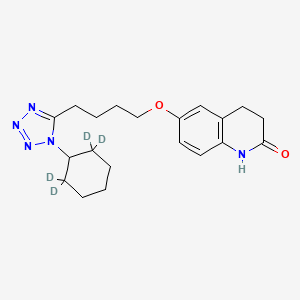

Cilostazol-d4

Descripción general

Descripción

Cilostazol-d4 es una forma deuterada de cilostazol, un derivado de quinolinona utilizado principalmente como un agente antiplaquetario y vasodilatador. Cilostazol actúa inhibiendo la fosfodiesterasa III, lo que conduce a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc) en las plaquetas y los vasos sanguíneos . Este compuesto se utiliza en el tratamiento de la claudicación intermitente y se ha investigado para diversas aplicaciones clínicas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de cilostazol-d4 implica la incorporación de átomos de deuterio en la molécula de cilostazol. Esto se puede lograr mediante diversos métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis. La ruta sintética específica puede involucrar múltiples pasos, incluida la formación de compuestos intermedios y su posterior deuteración .

Métodos de Producción Industrial

La producción industrial de this compound normalmente implica una síntesis química a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir el uso de equipos y técnicas especializados para manipular compuestos deuterados y mantener la integridad de los átomos de deuterio durante toda la síntesis .

Análisis De Reacciones Químicas

Tipos de Reacciones

Cilostazol-d4, al igual que su contraparte no deuterada, experimenta diversas reacciones químicas, incluidas:

Oxidación: Cilostazol se puede oxidar para formar sus metabolitos, como 3,4-dehidro-cilostazol.

Reducción: También pueden ocurrir reacciones de reducción, aunque son menos comunes.

Sustitución: Las reacciones de sustitución pueden tener lugar, particularmente en el anillo de tetrazol.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones de this compound incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las reacciones se llevan a cabo normalmente en condiciones controladas, como temperaturas y niveles de pH específicos, para garantizar los resultados deseados .

Principales Productos Formados

Los principales productos formados a partir de las reacciones de this compound incluyen sus diversos metabolitos, como 3,4-dehidro-cilostazol, que conserva la actividad farmacológica del compuesto original .

Aplicaciones Científicas De Investigación

Pharmacological Mechanism

Cilostazol-d4 functions by inhibiting phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The elevation of cAMP activates protein kinase A (PKA), which results in:

- Inhibition of Platelet Aggregation : This is crucial for preventing thrombus formation in patients at risk for cardiovascular events.

- Vasodilation : this compound promotes vasodilation by preventing the phosphorylation of myosin light chain kinase, thus reducing vascular resistance and improving blood flow.

- Endothelial Function Improvement : Enhanced endothelial nitric oxide synthase (eNOS) activity leads to improved endothelial function, which is vital for cardiovascular health.

Treatment of Intermittent Claudication

This compound is primarily approved for treating intermittent claudication associated with peripheral artery disease (PAD). Clinical studies demonstrate that cilostazol significantly improves pain-free walking distances in patients suffering from this condition. For instance, a multi-center study indicated that cilostazol increased pain-free walking distance by a median of 285 meters at three months and 387 meters at six months .

Stroke Prevention

This compound has been explored for its potential in preventing recurrent strokes, particularly in patients with a history of transient ischemic attacks or non-cardioembolic ischemic strokes. It is used off-label in these scenarios to reduce the risk of severe vascular events .

Combination Therapy

Research has indicated that cilostazol can be effectively combined with other antiplatelet agents, such as aspirin, to enhance therapeutic outcomes in patients with ischemic conditions. Ongoing trials are assessing the efficacy of such combinations in improving patient outcomes after strokes .

Case Study 1: Efficacy in Peripheral Artery Disease

A study involving 200 patients with PAD demonstrated significant improvements in walking distances and quality of life metrics following treatment with cilostazol. Notably, patients reported decreased pain symptoms and improved functional capacity over a six-month period .

Case Study 2: Safety Profile

In another clinical trial assessing the safety profile of this compound, adverse events such as headache and gastrointestinal disturbances were reported; however, these were generally mild and transient, leading to high tolerability among participants .

Data Tables

Mecanismo De Acción

Cilostazol-d4 ejerce sus efectos inhibiendo la fosfodiesterasa III, lo que conduce a un aumento de los niveles de monofosfato de adenosina cíclico (AMPc) en las plaquetas y los vasos sanguíneos . Esto da como resultado la inhibición de la agregación plaquetaria y la vasodilatación. Los objetivos moleculares de this compound incluyen la fosfodiesterasa III y las vías de señalización relacionadas que regulan los niveles de AMPc .

Comparación Con Compuestos Similares

Cilostazol-d4 se puede comparar con otros inhibidores de la fosfodiesterasa III, como:

This compound es único debido a su naturaleza deuterada, lo que puede proporcionar ventajas en términos de estabilidad metabólica y reducción de los efectos secundarios en comparación con su contraparte no deuterada .

Actividad Biológica

Cilostazol-d4 is a deuterated form of cilostazol, primarily used as an internal standard for quantifying cilostazol in biological samples. Cilostazol itself is a well-known phosphodiesterase III (PDE-III) inhibitor with significant biological activity, particularly in the context of cardiovascular health and peripheral artery disease (PAD). This article delves into the biological activity of cilostazol and its deuterated counterpart, this compound, highlighting their mechanisms of action, pharmacokinetics, and clinical implications.

Cilostazol exerts its pharmacological effects primarily through the inhibition of PDE-III, leading to increased levels of cyclic adenosine monophosphate (cAMP) in platelets and vascular smooth muscle cells. The elevation of cAMP results in several key physiological responses:

- Inhibition of Platelet Aggregation : Cilostazol prevents platelet aggregation induced by various agonists such as epinephrine and collagen, thereby reducing thrombus formation.

- Vasodilation : The increased cAMP levels activate protein kinase A (PKA), which phosphorylates myosin light chain kinase, leading to smooth muscle relaxation and vasodilation.

- Improvement of Endothelial Function : Cilostazol enhances nitric oxide (NO) production via endothelial nitric oxide synthase (eNOS), improving vascular function and potentially reversing endothelial dysfunction.

Pharmacokinetics

Cilostazol is absorbed after oral administration, with its bioavailability influenced by food intake. Key pharmacokinetic parameters include:

- Absorption : Bioavailability is approximately 95%, significantly increased when taken with high-fat meals.

- Metabolism : It is extensively metabolized by hepatic cytochrome P450 enzymes (mainly CYP3A4), producing active metabolites that contribute to its pharmacological effects.

- Half-life : The elimination half-life ranges from 11 to 13 hours, allowing for twice-daily dosing in clinical settings.

- Elimination : Approximately 74% of the drug is excreted in urine as metabolites, with less than 2% as unchanged cilostazol.

Clinical Studies and Findings

Cilostazol has been extensively studied for its effects on PAD and cardiovascular diseases. Below are summarized findings from significant clinical studies:

| Study Name | Population Description | Treatment Comparison | Outcome Measures |

|---|---|---|---|

| CSPS 2 Study | Patients with cerebral infarction within previous 26 weeks | Cilostazol 200 mg/day vs. Aspirin 81 mg/day | Major adverse cardiovascular events (MACE) reduction |

| TOSS-2 Study | Patients with acute symptomatic stenosis | Cilostazol 200 mg/day vs. Clopidogrel | Improved vascular patency |

| CILON-T Study | Patients undergoing drug-eluting stent placement | Cilostazol + Clopidogrel + Aspirin vs. Aspirin + Clopidogrel | Reduced restenosis rates |

| STOP-IC Study | Patients with symptomatic PAD | Cilostazol + Aspirin vs. Aspirin | Increased walking distance and reduced claudication symptoms |

Case Studies

-

Long-term Safety in PAD Patients :

A multicenter study assessed the long-term safety of cilostazol in patients with PAD. Results indicated significant improvements in walking distance and quality of life without major adverse effects over a follow-up period of six months . -

Effects on Blood Pressure :

Another study reported reductions in both systolic and diastolic blood pressure among patients treated with cilostazol, suggesting additional cardiovascular benefits beyond its antiplatelet effects .

Propiedades

IUPAC Name |

6-[4-[1-(2,2,6,6-tetradeuteriocyclohexyl)tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRGUKTPIGVIEKM-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CCCC(C1N2C(=NN=N2)CCCCOC3=CC4=C(C=C3)NC(=O)CC4)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.